1-(1H-Imidazol-1-yl)propane-1,2-dione
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
103808-36-2 |
|---|---|
Molecular Formula |
C6H6N2O2 |
Molecular Weight |
138.12 g/mol |
IUPAC Name |
1-imidazol-1-ylpropane-1,2-dione |
InChI |
InChI=1S/C6H6N2O2/c1-5(9)6(10)8-3-2-7-4-8/h2-4H,1H3 |
InChI Key |
JLOUTKGHPRAWQN-UHFFFAOYSA-N |
SMILES |
CC(=O)C(=O)N1C=CN=C1 |
Canonical SMILES |
CC(=O)C(=O)N1C=CN=C1 |
Synonyms |
1H-Imidazole, 1-(1,2-dioxopropyl)- (9CI) |
Origin of Product |
United States |
Structural Significance Within Nitrogen Heterocyclic Chemistry
Nitrogen heterocycles are fundamental building blocks in chemistry, with imidazole (B134444) being a particularly noteworthy example. The structure of 1-(1H-Imidazol-1-yl)propane-1,2-dione, featuring a five-membered aromatic ring with two nitrogen atoms, is a classic representation of this class. The imidazole ring's planarity and aromaticity, conferred by a sextet of π-electrons, contribute to its stability and unique electronic properties. nih.gov The presence of both a pyrrole-type nitrogen (bearing a hydrogen atom) and a pyridine-type nitrogen (with a lone pair of electrons in the plane of the ring) allows for a range of chemical interactions. nih.gov
The Imidazole Moiety: a Privileged Scaffold
The imidazole (B134444) ring is widely recognized as a "privileged scaffold" in medicinal and organic chemistry. bohrium.comnih.gov This term denotes a molecular framework that is capable of binding to multiple biological targets with high affinity, making it a recurring motif in a multitude of clinically successful drugs. nih.govbiomedpharmajournal.org The versatility of the imidazole core stems from several key features:
Hydrogen Bonding: The imidazole ring can act as both a hydrogen bond donor (via the N-H group) and acceptor (via the lone pair on the other nitrogen atom), facilitating crucial interactions with biological macromolecules like enzymes and receptors. bohrium.comnih.gov
Coordination Chemistry: The nitrogen atoms of the imidazole ring are excellent ligands for metal ions, a property that is fundamental to the function of many metalloenzymes. bohrium.com
Aromatic Interactions: The aromatic nature of the imidazole ring allows for π-π stacking interactions with aromatic residues in proteins.
Physicochemical Properties: Imidazole is a polar and water-soluble compound. nih.gov Its amphoteric nature, meaning it can act as both an acid and a base, allows for modulation of its ionization state at physiological pH, which can be critical for drug absorption and distribution. nih.govbiomedpharmajournal.org
The prevalence of the imidazole scaffold in nature, found in essential molecules like the amino acid histidine, histamine, and purines, further underscores its biological significance. nih.govbiomedpharmajournal.org Consequently, synthetic molecules incorporating this ring system, such as 1-(1H-Imidazol-1-yl)propane-1,2-dione, are often investigated for their potential biological activities.
The 1,2 Diketone Functionality: a Hub of Chemical Reactivity
The 1,2-diketone group, also known as an α-diketone, is a highly reactive functional group that participates in a wide array of chemical transformations. This reactivity makes it a valuable synthetic intermediate in organic chemistry. thieme-connect.deresearchgate.net Key reactions involving 1,2-diketones include:
Nucleophilic Addition: The two adjacent carbonyl groups are highly electrophilic and readily undergo addition reactions with various nucleophiles. thieme-connect.de
Condensation Reactions: 1,2-Diketones are crucial precursors for the synthesis of various heterocyclic compounds. For instance, their reaction with amines can lead to the formation of imidazoles and other nitrogen-containing rings. researchgate.net
Oxidation and Cleavage: The bond between the two carbonyl carbons can be cleaved under oxidative conditions to yield carboxylic acids. thieme-connect.de
Enolization: 1,2-Diketones can exist in equilibrium with their enol tautomers, which influences their reactivity and spectroscopic properties. thieme-connect.de
The synthesis of molecules containing the 1,2-diketone functionality can be achieved through various methods, including the oxidation of alkynes, alkenes, or ketones. nih.govacs.org The presence of this reactive moiety in 1-(1H-Imidazol-1-yl)propane-1,2-dione suggests its potential as a versatile building block for the synthesis of more complex molecules.
Contextualizing 1 1h Imidazol 1 Yl Propane 1,2 Dione
1-(1H-Imidazol-1-yl)propane-1,2-dione belongs to a broad class of imidazole-containing compounds that have been extensively explored in various fields of chemistry. The synthesis of imidazole (B134444) derivatives is a well-established area of research, with numerous methods available to introduce a wide range of substituents onto the imidazole core. acs.orgnih.gov
An in-depth look into the synthetic strategies for creating this compound and related imidazole-diketone structures reveals a variety of chemical reactions. These methods range from direct modifications of the imidazole ring to the construction of the ring itself from acyclic precursors. This article explores the primary synthetic methodologies, focusing on N-alkylation, N-arylation, and multi-component condensation reactions.
Computational and Theoretical Chemistry Studies on 1 1h Imidazol 1 Yl Propane 1,2 Dione Systems
Quantum Chemical Calculations (Density Functional Theory - DFT) for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a popular and versatile tool in computational chemistry for studying the structural and electronic properties of molecules. niscpr.res.inniscpr.res.in For imidazole-containing compounds, DFT calculations are used to determine optimized geometries, vibrational frequencies, and various electronic parameters that govern their reactivity and stability. niscpr.res.inbohrium.com
Geometry optimization is a fundamental computational step to find the stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For imidazole (B134444) derivatives, DFT methods, such as B3LYP combined with basis sets like 6-31++G(d,p), are commonly used to perform these calculations. niscpr.res.inresearchgate.net The imidazole ring itself is a planar, five-membered aromatic heterocycle. acadpubl.eu The geometry of substituted imidazoles, however, can be influenced by the nature and position of the substituents. For instance, in studies of 1-phenyl-1H-imidazoles, the angle between the mean planes of the imidazole and arene rings was found to be a key structural parameter, varying with the substituent on the phenyl ring. nih.gov Conformational analysis helps identify the most stable conformer of a molecule, which is crucial for understanding its chemical behavior and interactions. researchgate.net
Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to describing the chemical reactivity and electronic properties of a molecule. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability, reactivity, and the potential for intramolecular charge transfer. niscpr.res.inmdpi.com A smaller energy gap suggests that the molecule is more reactive and facilitates intramolecular charge transfer, which can be important for properties like nonlinear optical activity. niscpr.res.in In studies of various imidazole derivatives, the HOMO-LUMO gap has been calculated to evaluate their energetic behavior and kinetic stability. niscpr.res.inmdpi.com
| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|---|
| (E)-1-(1H-imidazol-1-yl) and (3- (1H-indol-2-yl))prop-2-en-1-one | B3LYP/6-31++G(d,p) | -5.9636 | -2.4857 | 3.4788 niscpr.res.in |
| (2E)-2-[3-(1H-imidazol-1-yl)-1-phenylpropylidene]-N-phenylhydrazinecarboxamide ((2E)-HIPC) (Gas Phase) | B3LYP/6-311++G(d,p) | - | - | 4.0621 researchgate.netmdpi.com |
| (2E)-HIPC (in Acetonitrile) | B3LYP/6-311++G(d,p) | - | - | 4.3772 researchgate.netmdpi.com |
| (2E)-HIPC (in DMSO) | B3LYP/6-311++G(d,p) | - | - | 4.3994 researchgate.netmdpi.com |
Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and charge delocalization within a molecule. acadpubl.eunih.gov It provides a detailed picture of the electron density distribution and the stabilization energies associated with donor-acceptor interactions. In studies of substituted imidazole derivatives, NBO analysis has been employed to understand how substituents affect the electronic structure of the imidazole ring. acadpubl.eu For example, in 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole, NBO calculations revealed significant intramolecular charge transfer interactions, such as those between the lone pairs of nitrogen and oxygen atoms and anti-bonding orbitals, which contribute to the stabilization of the system. acadpubl.eu The stabilization energy (E2) values derived from NBO analysis quantify the intensity of these interactions, where a larger E2 value indicates a more significant charge transfer and greater chemical stability. nih.gov
Molecular Docking Simulations for Ligand-Target Interactions in Analogue Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein or enzyme) to form a stable complex. researchgate.net It is widely used in drug design to understand ligand-receptor interactions and to predict the binding affinity of potential drug candidates. researchgate.netnih.gov For analogues of 1-(1H-imidazol-1-yl)propane-1,2-dione, molecular docking studies are essential for identifying potential biological targets and elucidating the molecular basis of their activity. researchgate.netrsc.org
A key output of molecular docking simulations is the prediction of binding affinity, often expressed as a binding energy (e.g., in kcal/mol) or a docking score. nih.govresearchgate.net Lower binding energy values generally indicate a more stable ligand-receptor complex and stronger binding. These predictions help in prioritizing compounds for further experimental testing. For instance, in a study of novel imidazole-pyrazole-benzo[f]chromene hybrids, molecular docking was used to evaluate their inhibitory potential against enzymes like EGFR and FabH. researchgate.net The results showed that some compounds bound effectively into the active pocket of the target enzymes with minimum binding energies, suggesting they could be potent inhibitors. researchgate.net Similarly, docking studies on imidazolone derivatives against cancer-related proteins revealed that compounds with the most favorable docking scores and MMGBSA ΔG Bind values had the strongest binding interactions. nih.gov
| Compound/Analogue Series | Biological Target | Predicted Binding Energy / Score |
|---|---|---|
| Imidazole-pyrazole-benzo[f]chromene hybrid (Compound 7e) | EGFR | -7.6894 kcal/mol researchgate.net |
| Imidazole-pyrazole-benzo[f]chromene hybrid (Compound 7d) | FabH | -8.9117 kcal/mol researchgate.net |
| Imidazolone derivative (Compound 3g) | Protein 1HNJ | -4.84 (Docking Score), -35.88 (MMGBSA ΔG Bind) nih.gov |
| Imidazolone derivative (Compound 5f) | Protein 1HNJ | -4.75 (Docking Score), -38.63 (MMGBSA ΔG Bind) nih.gov |
| Zwitterionic imidazolone (Compound 4a1) | DNA (PDB ID: 1BNA) | ~ -6.8 to -8.7 kcal/mol researchgate.net |
Beyond predicting binding affinity, molecular docking provides detailed insights into the binding mode of a ligand within the active site of a receptor. It identifies key amino acid residues that interact with the ligand and the nature of these interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking. researchgate.netresearchgate.net This information is crucial for understanding the mechanism of action and for structure-based drug design. In docking studies of imidazole derivatives against GlcN-6-P synthase, specific interactions with residues like Ser347, Thr352, and Glu488 were identified. researchgate.net For example, some compounds formed hydrogen bonds with Thr352, indicating a key interaction for binding. researchgate.net Similarly, a study on an imidazole-pyrazole hybrid targeting EGFR revealed binding through one pi-pi interaction and one hydrogen bond within the active pocket. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling for Imidazole-Diketone Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For imidazole-diketone derivatives, QSAR studies are instrumental in understanding the structural features crucial for their biological function, thereby guiding the design of new, more potent analogues. These models translate molecular structures into numerical descriptors and correlate them with activities such as enzyme inhibition or receptor binding.
Correlation of Molecular Descriptors with Biological Activities
The foundation of any QSAR model lies in the selection of molecular descriptors that can effectively quantify the physicochemical properties of the molecules. These descriptors are numerical values that characterize aspects of a molecule's structure, including its size, shape, electronic properties, and lipophilicity. In the context of imidazole-diketone derivatives, various types of descriptors are analyzed to determine their influence on a specific biological activity.
For instance, in a study on imidazolidine-2,4-dione derivatives, which share structural similarities with imidazole-diketones, 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Shape Indices Analysis (CoMSIA) were used to explore the structure-activity relationship for protein tyrosine phosphatase 1B (PTP1B) inhibitors nih.gov. These analyses revealed that steric and electrostatic fields are key determinants of inhibitory activity nih.gov. The contour maps generated from these models highlight regions where bulky groups or specific electrostatic charges would enhance or diminish biological activity, providing a clear guide for molecular modification nih.gov.
Common molecular descriptors and their potential impact on the biological activity of imidazole-dione systems are summarized below.
| Descriptor Type | Specific Examples | General Correlation with Biological Activity |
| Steric | Molar Volume, Surface Area, Steric Fields (CoMFA) | Can indicate whether bulky or compact substituents in specific regions of the molecule enhance receptor or enzyme binding. |
| Electronic | Dipole Moment, HOMO/LUMO Energies, Electrostatic Fields (CoMFA/CoMSIA) | Relates to the molecule's ability to participate in electrostatic interactions, hydrogen bonding, and charge-transfer processes with the biological target. |
| Hydrophobic | LogP (Partition Coefficient), Hydrophobic Fields (CoMSIA) | Describes the lipophilicity of the molecule, which influences its ability to cross cell membranes and interact with hydrophobic pockets in the target protein. |
| Topological | Connectivity Indices, Shape Indices | Quantify the branching and overall shape of the molecule, which can be critical for achieving a complementary fit with the active site of a biological target. |
| Hydrogen Bonding | H-bond Donor/Acceptor Fields (CoMSIA) | Specifically maps the regions where hydrogen bond donors or acceptors on the molecule can favorably interact with the target, often playing a crucial role in binding affinity. |
By analyzing the statistical correlation between these descriptors and the observed biological activities of a series of compounds, researchers can identify the key structural requirements for potency. For example, a positive correlation with a steric descriptor in a particular region suggests that adding a larger substituent at that position may increase activity. Conversely, a negative correlation would suggest that smaller groups are preferred. This systematic approach allows for the rational design of more effective imidazole-diketone derivatives.
Development of Predictive Models for Analogues
A primary goal of QSAR modeling is to develop robust and predictive models that can accurately forecast the biological activity of newly designed, unsynthesized compounds. nih.govnih.gov This predictive capability significantly accelerates the drug discovery process by prioritizing the synthesis of the most promising candidates. The development process involves creating a mathematical equation that links the molecular descriptors (independent variables) to the biological activity (dependent variable).
Various statistical methods are employed to build these models, ranging from multiple linear regression (MLR) to more complex machine learning techniques like artificial neural networks (ANN). researchgate.net For imidazole-dione systems, 3D-QSAR methods have proven effective. In the study of imidazolidine-2,4-dione PTP1B inhibitors, both CoMFA and CoMSIA models were developed and rigorously validated to ensure their predictive power nih.gov.
The reliability of a QSAR model is assessed through several statistical metrics obtained during internal and external validation procedures:
q² (Cross-validated R²) : This metric is obtained through cross-validation (typically the leave-one-out method) and indicates the internal predictive ability of the model. A higher q² value (generally > 0.5) suggests a good predictive model.
R² (Coefficient of Determination) : This value measures the goodness of fit of the model to the training set data. An R² value close to 1.0 indicates a strong correlation between the predicted and observed activities for the compounds used to build the model.
SEE (Standard Error of Estimate) : This represents the standard deviation of the residuals, indicating the absolute error in the activity predictions. Lower values signify a more accurate model.
r²pred (Predictive R² for External Test Set) : This is a crucial metric for validating a model's ability to predict the activity of compounds not included in the training set. A high r²pred value confirms the model's external predictability.
The statistical performance of the CoMFA and CoMSIA models for the imidazolidine-2,4-dione derivatives is detailed in the table below, demonstrating the development of a highly predictive model.
| Model | q² | R² | SEE | r²pred (External Test Set) |
| CoMFA | 0.543 | 0.998 | 0.029 | 0.754 |
| CoMSIA | 0.777 | 0.999 | 0.013 | 0.836 |
As the data indicates, the CoMSIA model showed superior predictive capability with a higher q² and r²pred, and a lower SEE compared to the CoMFA model. nih.gov Such validated models can then be used to screen virtual libraries of novel imidazole-diketone analogues, allowing researchers to estimate their biological activities computationally before committing resources to their chemical synthesis and biological testing. nih.gov
Molecular Dynamics Simulations for Conformational Sampling and Stability
Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. For systems involving this compound and its derivatives, MD simulations provide critical insights into their conformational flexibility, stability, and interactions with biological targets such as proteins or nucleic acids. These simulations solve Newton's equations of motion for a system of interacting particles, generating a trajectory that describes how the positions and velocities of the particles evolve over a specific period.
MD simulations are particularly valuable for sampling the conformational space of flexible molecules like imidazole-diketone derivatives. The molecule's biological activity is often dependent on its ability to adopt a specific three-dimensional shape, or conformation, that allows it to bind effectively to its target. MD simulations can explore the various accessible conformations and determine their relative stabilities. nih.govtubitak.gov.tr
The stability of a molecule or a protein-ligand complex during an MD simulation is assessed using several key metrics: nih.gov
Root Mean Square Deviation (RMSD) : RMSD measures the average distance between the atoms of a molecule (or a selection of atoms) at a given time point compared to a reference structure (usually the initial minimized structure). A stable system is indicated by the RMSD value reaching a plateau, suggesting that the system has reached equilibrium and is fluctuating around a stable average conformation.
Root Mean Square Fluctuation (RMSF) : While RMSD tracks the deviation of the entire structure, RMSF analyzes the fluctuation of individual atoms or residues over the course of the simulation. This metric helps to identify the more flexible or rigid regions within a molecule. For example, in a protein-ligand complex, high RMSF values for certain parts of the ligand could indicate conformational instability or flexible regions that may adapt to the binding pocket.
Radius of Gyration (Rg) : Rg is a measure of the compactness of a structure. A stable Rg value over time suggests that the molecule or complex is maintaining a consistent shape and is not undergoing significant unfolding or conformational changes. nih.gov
Hydrogen Bond Analysis : This analysis tracks the formation and breaking of hydrogen bonds over the simulation trajectory. For a ligand in a protein's active site, the presence of stable hydrogen bonds throughout the simulation is a strong indicator of a stable and specific binding interaction.
| Metric | Description | Indication of Stability |
| RMSD | Measures the average atomic deviation from a reference structure over time. | A plateau in the RMSD plot indicates the system has reached equilibrium. |
| RMSF | Measures the fluctuation of individual atoms or residues around their average positions. | Low RMSF values indicate rigid and stable regions of the molecule or complex. |
| Rg | Measures the overall compactness of the molecule or complex. | A constant Rg value over time suggests a stable overall conformation. |
| H-Bond Analysis | Tracks the number and duration of hydrogen bonds. | Persistent hydrogen bonds between a ligand and its target indicate a stable binding mode. |
By performing MD simulations, researchers can visualize the dynamic behavior of this compound and its analogues, understand their conformational preferences, and assess the stability of their interactions with biological targets, providing a deeper, time-resolved understanding that complements static modeling techniques like QSAR and molecular docking. pensoft.net
In Vitro Biological Activity and Mechanistic Insights of 1 1h Imidazol 1 Yl Propane 1,2 Dione Analogues
Anti-Microbial Efficacy in Cellular and Microorganism Models
Analogues of 1-(1H-imidazol-1-yl)propane-1,2-dione, particularly those incorporating the imidazole (B134444) moiety into larger heterocyclic systems or as part of hybrid molecules, have shown considerable promise as anti-microbial agents. The following sections delineate their activity against specific bacteria, fungi, and parasites.
Anti-Bacterial Activity against Specific Gram-Positive and Gram-Negative Strains (e.g., E. coli, S. aureus, P. aeruginosa, B. subtilis)
A variety of imidazole-based compounds have been synthesized and evaluated for their antibacterial properties. For instance, a series of 5-nitroimidazole/1,3,4-oxadiazole hybrids demonstrated significant activity against both Gram-negative (Escherichia coli, Pseudomonas aeruginosa) and Gram-positive (Bacillus subtilis, Staphylococcus aureus) bacteria. nih.gov Hybrids 62e , 62h , and 62i were particularly effective against E. coli, with Minimum Inhibitory Concentration (MIC) values ranging from 4.9 to 17 µM. nih.gov Another study focused on novel nitroimidazole compounds, with compound 8g showing a potent MIC of 1 µg/mL and a Minimum Bactericidal Concentration (MBC) of 2 µg/mL against S. aureus. nih.gov This was notably more effective than the reference drug metronidazole. nih.gov
Furthermore, imidazole-chalcone hybrids, specifically {1-[2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl]-1H-1,2,3-triazol-4-yl}methanol (38a ) and its p-chloro substituted analogue (38o ), exhibited potent activity against E. coli and P. aeruginosa. nih.gov Compound 38o displayed impressive MIC values of 8 nM against E. coli and 55 nM against P. aeruginosa. nih.gov
Interactive Data Table: Antibacterial Activity of Imidazole Analogues
| Compound/Analogue | Target Organism | Activity Measurement | Value | Reference |
| Hybrid 62h | E. coli | MIC | 4.9–17 µM | nih.gov |
| Hybrid 62i | E. coli | MIC | 4.9–17 µM | nih.gov |
| Compound 8g | S. aureus | MIC | 1 µg/mL | nih.gov |
| Compound 8g | S. aureus | MBC | 2 µg/mL | nih.gov |
| Compound 38o | E. coli | MIC | 8 nM | nih.gov |
| Compound 38o | P. aeruginosa | MIC | 55 nM | nih.gov |
Anti-Fungal Activity against Specific Fungal Pathogens (e.g., Candida albicans, Aspergillus niger, Sclerotinia sclerotiorum)
The imidazole scaffold is a cornerstone of many antifungal agents. Research into novel analogues has yielded compounds with potent activity against clinically relevant fungi. A study on (E)-3-(1H-imidazol-1-yl)-1-phenylpropan-1-one O-4-chlorobenzoyl oxime (5j ), an oxime ester analogue, found it to be a highly active agent against Candida albicans. mdpi.com It exhibited a MIC value of 0.0054 µmol/mL, proving more potent than both fluconazole (MIC > 1.6325 µmol/mL) and miconazole (MIC = 0.0188 µmol/mL). mdpi.com
Similarly, a series of 1-(1H-indol-3-yl) derivatives, which share structural similarities, were tested against Candida species and Aspergillus niger. nih.gov Compounds 3b , 3c , and 3e from this series demonstrated fungicidal activity against all tested strains, with MIC values ranging from 0.125 to 1.000 mg/mL. nih.gov Another class of compounds, 3-[4-(1H-imidazol-1-yl) phenyl]prop-2-en-1-ones, also showed promising antifungal activity in preliminary evaluations. nih.gov
Interactive Data Table: Antifungal Activity of Imidazole Analogues
| Compound/Analogue | Target Organism | Activity Measurement | Value | Reference |
| Compound 5j | Candida albicans | MIC | 0.0054 µmol/mL | mdpi.com |
| Fluconazole (reference) | Candida albicans | MIC | > 1.6325 µmol/mL | mdpi.com |
| Miconazole (reference) | Candida albicans | MIC | 0.0188 µmol/mL | mdpi.com |
| Compounds 3b, 3c, 3e | Candida spp., A. niger | MIC | 0.125–1.000 mg/mL | nih.gov |
Anti-Leishmanial and Anti-Parasitic Potential
Leishmaniasis and other parasitic diseases represent a significant global health challenge, and imidazole-containing compounds are being explored as potential therapeutics. nd.edu A library of imidazo-fused heterocycles was screened against Leishmania amazonensis, with the imidazo-pyrimidine 24 emerging as the most effective. nih.gov It demonstrated an IC50 value of 6.63 µM against the amastigote form of the parasite, which is approximately twice as active as the reference drug miltefosine, and it was over 10 times more destructive to the intracellular parasites than to the host cells. nih.gov
Another study investigated imidazole-containing azine and benzoazine derivatives for their activity against several Leishmania species and Trypanosoma cruzi. semanticscholar.org Compound 3c from this series was notably active against three Leishmania species (L. infantum, L. braziliensis, L. donovani) and T. cruzi, indicating a broad-spectrum anti-parasitic potential. semanticscholar.org Furthermore, a series of 3-[4-(1H-imidazol-1-yl) phenyl]prop-2-en-1-ones were synthesized and subjected to preliminary evaluation for their anti-leishmanial activities, with some compounds showing significant effects. nih.gov
Interactive Data Table: Anti-Leishmanial Activity of Imidazole Analogues
| Compound/Analogue | Target Organism | Activity Measurement | Value | Reference |
| Imidazo-pyrimidine 24 | Leishmania amazonensis (amastigotes) | IC50 | 6.63 µM | nih.gov |
| Compound 14 | Leishmania amazonensis (promastigotes) | IC50 | 46.10 µM | nih.gov |
| Compound 3c | L. infantum, L. braziliensis, L. donovani, T. cruzi | - | Active | semanticscholar.org |
Anti-Tubercular Activity in Mycobacterial Models
The emergence of drug-resistant tuberculosis has spurred the search for new anti-mycobacterial agents. Imidazo[1,2-a]pyridine analogues have been identified as a promising class of inhibitors. plos.org Several derivatives have shown excellent inhibitory effectiveness against Mycobacterium tuberculosis, with two compounds, Q203 and ND09759 , currently in clinical trials. nih.gov In one study, a series of imidazo[1,2-a]pyridine amide (IPA) derivatives were synthesized, with the majority showing excellent anti-TB activity. nih.gov Compound 2 from a separate series of novel IPA derivatives was found to be the most active, with an in vitro MIC value of 6.25 µg/mL against the H37Rv strain of M. tuberculosis. nih.gov Another study identified a benzimidazolium salt, compound 7h , which exhibited antituberculosis activity at a MIC value of 2 μg/ml. nih.gov
Interactive Data Table: Anti-Tubercular Activity of Imidazole Analogues
| Compound/Analogue | Target Organism | Activity Measurement | Value | Reference |
| Imidazo[1,2-a]pyridine 2 | M. tuberculosis H37Rv | MIC | 6.25 µg/mL | nih.gov |
| Benzimidazolium salt 7h | M. tuberculosis H37Rv | MIC | 2 µg/mL | nih.gov |
| Imidazo[1,2-a]pyridine 1 | M. tuberculosis H37Rv | MIC | 0.027 µg/mL | nih.gov |
Anti-Proliferative and Cytotoxic Effects in Cancer Cell Lines
Inhibition of Cellular Growth and Viability in Various Malignant Cell Lines (e.g., MCF-7, A549, HepG2, PC3, MDA-MB-436, U87-MG, HCT-116, A375, B16, BT474, T47D, MDA-MB-468)
Analogues featuring the imidazole ring have been evaluated for their potential as anticancer agents. A study of 1-(diarylmethyl)-1H-imidazoles demonstrated antiproliferative activity in the MCF-7 human breast cancer cell line. mdpi.com Similarly, a series of pyrrolidinedione-4-thiazolidinone hybrid molecules, including Les-6294 , Les-6287 , and Les-6328 , were shown to inhibit the metabolic activity of several cancer cell lines, including HCT-116 and A549, with IC50 values ranging from 1 to 9 µM after 72 hours of incubation. nih.gov These compounds also displayed toxicity towards breast carcinoma cell lines such as MCF-7 and T-47D. nih.gov The study highlighted that these derivatives possessed low toxicity towards non-cancerous human breast epithelial cells (MCF-10A line), suggesting a degree of selectivity for tumor cells. nih.gov
Interactive Data Table: Cytotoxic Effects of Related Analogues
| Compound/Analogue | Target Cell Line | Activity Measurement | Value | Reference |
| Les-6294, Les-6287, Les-6328 | HCT-116, A549 | IC50 (72h) | 1–9 µM | nih.gov |
| Les-6294, Les-6287, Les-6328 | MCF-7, T-47D | IC50 (72h) | 1.37–21.85 µM | nih.gov |
| Les-6294, Les-6287, Les-6328 | MCF-10A (non-cancerous) | IC50 (72h) | > 93.01 µM | nih.gov |
Targeted Enzyme Inhibition and Pathway Modulation
Analogues of this compound have demonstrated inhibitory activity against several key enzymes involved in cell signaling, DNA repair, and physiological pH regulation. The imidazole scaffold serves as a versatile backbone for the design of potent and selective inhibitors.
Focal Adhesion Kinase (FAK) Inhibition
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, proliferation, and migration, making it a key target in cancer therapy. nih.gov Imidazole-based compounds have been developed as effective FAK inhibitors. For instance, a series of 2-styryl-5-nitroimidazole derivatives bearing a 1,4-benzodioxan moiety has been synthesized and evaluated for FAK inhibitory activity. One notable compound from this series demonstrated potent FAK inhibition with a half-maximal inhibitory concentration (IC₅₀) of 0.45 µM, which was more potent than the reference inhibitor staurosporine (IC₅₀ = 0.50 µM). nih.gov
In another study, novel imidazo[2,1-b] nih.govbiorxiv.orgresearchgate.netthiadiazole compounds were synthesized and showed significant antiproliferative activity against various pancreatic ductal adenocarcinoma (PDAC) cell lines. The lead compound, 10l , exhibited GI₅₀ values in the low micromolar range and was found to significantly inhibit the FAK signaling network. biorxiv.org
| Compound Class | Specific Analogue | Inhibitory Activity (IC₅₀/GI₅₀) | Cell Line | Reference |
|---|---|---|---|---|
| 2-Styryl-5-nitroimidazole | Compound 31 | IC₅₀ = 0.45 µM | Enzymatic Assay | nih.gov |
| Imidazo[2,1-b] nih.govbiorxiv.orgresearchgate.netthiadiazole | Compound 10l | GI₅₀ = 1.04-3.44 µM | PDAC cells (SUIT-2, CAPAN-1, PANC-1, etc.) | biorxiv.org |
Poly(ADP-ribose) Polymerase 1 (PARP1) Inhibition
Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the base excision repair pathway of DNA single-strand breaks. nih.gov Its inhibition is a validated strategy for treating cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations. nih.gov Novel scaffolds incorporating an imidazole ring have been designed as potent PARP1 inhibitors.
One such series is based on a 1H-thieno[3,4-d]imidazole-4-carboxamide scaffold. These compounds were designed to mimic the nicotinamide moiety of NAD⁺, the natural substrate of PARP1. nih.gov The most potent compound from this series, 16l , exhibited strong PARP1 inhibitory activity. nih.gov
| Compound Class | Specific Analogue | PARP-1 Inhibition (IC₅₀) | Reference |
|---|---|---|---|
| 1H-Thieno[3,4-d]imidazole-4-carboxamide | 16l | Potent Inhibition (Specific value not detailed in abstract) | nih.gov |
| 1H-Thieno[3,4-d]imidazole-4-carboxamide | 16g, 16i, 16j | Effective Inhibition | nih.gov |
DNA Topoisomerase I and IIα Inhibition
DNA topoisomerases are essential enzymes that manage the topological state of DNA during replication, transcription, and recombination. rsc.org Inhibition of these enzymes is a common mechanism for anticancer drugs. Various imidazole derivatives have been shown to act as potent inhibitors of both topoisomerase I (Topo I) and topoisomerase II (Topo II).
A series of 2-((3,5-disubstituted-2-thioxo-imidazol-1-yl)imino)acenaphthylen-1(2H)-ones were synthesized and found to act as dual DNA intercalators and topoisomerase II inhibitors. rsc.org Compound 5h from this series showed potent inhibitory activity against Topo II with an IC₅₀ value of 0.34 µM, comparable to the standard drug doxorubicin (IC₅₀ = 0.33 µM). rsc.org Another compound, 5b , also showed moderate activity. rsc.org
Furthermore, novel 1H-benzo[d]imidazole (BBZ) derivatives have been identified as inhibitors of human topoisomerase I (Hu Topo I). Compound 12b showed 50% inhibition of DNA relaxation by Hu Topo I at a concentration of 16 µM. researchgate.net
| Compound Class | Specific Analogue | Target Enzyme | Inhibitory Activity (IC₅₀) | Reference |
|---|---|---|---|---|
| Imidazole-2-thione linked acenaphthylenone | 5h | Topoisomerase II | 0.34 µM | rsc.org |
| 5b | Topoisomerase II | 0.54 µM | rsc.org | |
| 1H-Benzo[d]imidazole (BBZ) | 12b | Topoisomerase I | 16 µM | researchgate.net |
Carbonic Anhydrase (hCA I and hCA II) Inhibition
Carbonic anhydrases (CAs) are metalloenzymes that catalyze the reversible hydration of carbon dioxide. The human cytosolic isoforms, hCA I and hCA II, are established therapeutic targets for various conditions. Imidazole-containing compounds have been investigated as inhibitors of these isoforms.
A study on amides and sulfonamides incorporating imidazole moieties found that these compounds were potent inhibitors of bacterial CA but showed weaker, micromolar-range inhibition against human isoforms hCA I and hCA II. nih.govfrontiersin.org In another study, a series of imidazolyl hydrazone derivatives were synthesized and evaluated for their inhibitory action against hCA I and hCA II. Several of these compounds exhibited remarkable CA inhibitory activities with inhibition constant (Ki) values in the nanomolar range, surpassing the standard inhibitor Acetazolamide in some cases.
| Compound Class | Target Enzyme | Inhibitory Activity (Ki range) | Reference |
|---|---|---|---|
| Imidazolyl Hydrazones | hCA I | 13.4 - 522.5 nM | |
| hCA II | 41.1 - 271.2 nM | ||
| Amides/Sulfonamides with Imidazole | hCA I | Micromolar range | nih.govfrontiersin.org |
| hCA II | Micromolar range | nih.govfrontiersin.org |
BRAF and CRAF Kinase Inhibition
The RAF family of serine/threonine kinases, including BRAF and CRAF, are key components of the MAPK/ERK signaling pathway, which is frequently hyperactivated in human cancers. Inhibition of mutant BRAF is a key therapeutic strategy, particularly in melanoma. A triarylimidazole derivative bearing a phenylpyrazole group was identified as an active BRAF inhibitor. This lead compound, 1a , was found to inhibit the mutated V600EBRAF at low micromolar concentrations and also inhibited signaling in melanoma cells. Optimization of this structure led to more potent analogues.
| Compound Class | Specific Analogue | Target | Inhibitory Activity | Reference |
|---|---|---|---|---|
| Triarylimidazole | 1a | Isolated V600EBRAF | IC₅₀ = 1.6 µM | |
| V600EBRAF signaling in cells | GI₅₀ = 7.4 µM |
Induction of Apoptotic Pathways and Cell Cycle Arrest (in vitro mechanisms)
The inhibition of key cellular enzymes and pathways by imidazole-based compounds often translates into the induction of programmed cell death (apoptosis) and arrest of the cell division cycle. These in vitro mechanisms are crucial indicators of the potential anticancer effects of these analogues.
Studies on novel benzimidazole derivatives have shown that these compounds can induce cell cycle arrest and apoptosis in various human cancer cell lines. For example, compound 5 , a bromo-derivative of benzimidazole, was found to significantly increase the cell population in the G2/M phase of the cell cycle. This G2/M arrest was shown to be modulated through a p53-independent mechanism. Furthermore, this compound caused a concentration-dependent increase in the percentage of late apoptotic cells in MCF-7, DU-145, and H69AR cancer cells.
Similarly, a series of benzimidazole-based 1,3,4-oxadiazole derivatives were found to effectively suppress cell cycle progression and induce apoptosis in MDA-MB-231, SKOV3, and A549 cell lines. nih.gov
The collective findings indicate that by targeting specific enzymes like FAK, PARP1, and topoisomerases, these imidazole analogues disrupt critical cellular functions, leading to cell cycle checkpoint activation and the initiation of apoptotic cascades. The ability to induce G2/M arrest is a common mechanism for DNA-damaging agents and mitotic inhibitors, suggesting that the topoisomerase inhibitory activity of some imidazole analogues is a direct cause of this downstream effect.
Anti-Inflammatory Modulations in In Vitro Assays (e.g., HRBC membrane stabilization)
The in vitro anti-inflammatory potential of analogues of this compound has been investigated using various assays, with a notable method being the human red blood cell (HRBC) membrane stabilization test. This assay is a well-established technique to assess anti-inflammatory activity, as the erythrocyte membrane is analogous to the lysosomal membrane. japsonline.com Stabilization of the HRBC membrane by a compound suggests that it may also stabilize lysosomal membranes, thereby preventing the release of pro-inflammatory enzymes and mediators, which is a key mechanism in mitigating the inflammatory response. japsonline.com
Several studies have demonstrated the efficacy of imidazole-containing compounds in stabilizing HRBC membranes when subjected to hypotonicity-induced lysis. For instance, a series of synthesized thiazolyl thiohydantoins, which share structural similarities with imidazole-dione systems, exhibited significant dose-dependent inhibition of hemolysis. researchgate.net The results from these studies indicate that the imidazole scaffold is a promising pharmacophore for the development of novel anti-inflammatory agents.
The anti-inflammatory activity of these compounds is often compared to standard non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac sodium. In many cases, novel synthesized imidazole derivatives have shown comparable or even superior activity to the standard drugs in in vitro assays. researchgate.net
Below is an interactive data table summarizing the in vitro anti-inflammatory activity of selected this compound analogues, as determined by the HRBC membrane stabilization method.
| Compound | Substituent (R) | Concentration (µg/mL) | % Protection of HRBC Membrane | Reference |
|---|---|---|---|---|
| Analogue 1 | 4-Chlorophenyl | 100 | 68.5 ± 0.45 | researchgate.net |
| Analogue 2 | 4-Methoxyphenyl | 100 | 75.2 ± 0.62 | researchgate.net |
| Analogue 3 | 4-Nitrophenyl | 100 | 82.1 ± 0.51 | researchgate.net |
| Analogue 4 | 2,4-Dichlorophenyl | 100 | 71.3 ± 0.38 | researchgate.net |
| Diclofenac Sodium (Standard) | - | 100 | 85.4 ± 0.73 | researchgate.net |
Structure-Activity Relationship (SAR) Studies for In Vitro Biological Profiles
The structure-activity relationship (SAR) of imidazole derivatives has been extensively studied to understand the structural requirements for their anti-inflammatory activity. These studies have revealed several key features that influence the in vitro biological profiles of these compounds. The nature and position of substituents on the imidazole ring and any associated aromatic rings play a crucial role in determining their potency.
For di- and tri-substituted imidazole analogues, it has been observed that the anti-inflammatory activity is significantly influenced by the electronic properties of the substituents on the phenyl rings. nih.gov Generally, the presence of electron-withdrawing groups, such as a nitro group (-NO2), at the para-position of a phenyl ring attached to the imidazole core tends to enhance anti-inflammatory activity. nih.gov Conversely, electron-donating groups, like a methoxy group (-OCH3), at the para-position have also been shown to contribute positively to the activity. nih.gov
The SAR of benzimidazole derivatives, which contain a fused benzene and imidazole ring system, also provides valuable insights. Substitutions at the N1, C2, C5, and C6 positions of the benzimidazole nucleus have been found to greatly influence anti-inflammatory activity. For instance, a 4-methoxyphenyl substitution at the 2-position of the imidazole nucleus was found to be favorable for activity, whereas chloro or hydroxy-substituted phenyl moieties at the same position led to a reduction in activity.
The following interactive table summarizes key SAR findings for imidazole-based anti-inflammatory agents based on their in vitro biological profiles.
| Structural Modification | Effect on In Vitro Anti-Inflammatory Activity | General Observation | Reference |
|---|---|---|---|
| Substitution on Phenyl Ring at C2/C4 of Imidazole | Electron-withdrawing groups (e.g., p-NO2) enhance activity. | Increases potency. | nih.gov |
| Substitution on Phenyl Ring at C2/C4 of Imidazole | Electron-donating groups (e.g., p-OCH3) enhance activity. | Increases potency. | nih.gov |
| Substitution at N1 of Imidazole | Replacement of N-H with a phenyl group. | Increases activity. | nih.gov |
| Overall Substitution Pattern | Tri-substituted imidazoles vs. Di-substituted imidazoles. | Tri-substituted analogues are generally more active. | nih.gov |
| Substitution on Benzimidazole at C2 | 4-methoxyphenyl group. | Favorable for activity. | |
| Substitution on Benzimidazole at C2 | Chloro or hydroxy-substituted phenyl group. | Reduces activity. |
Future Research Directions and Unexplored Avenues in 1 1h Imidazol 1 Yl Propane 1,2 Dione Chemistry
Development of Novel and Green Synthetic Routes
The advancement of synthetic organic chemistry is increasingly benchmarked against principles of green chemistry, emphasizing efficiency, sustainability, and environmental benignity. Future research into the synthesis of 1-(1H-Imidazol-1-yl)propane-1,2-dione should prioritize the development of novel and green synthetic methodologies.
Current synthetic strategies for imidazole (B134444) and dione-containing compounds often rely on multi-step processes that may involve hazardous reagents and generate significant waste. Innovative approaches could explore one-pot multicomponent reactions, which offer the advantage of combining several synthetic steps into a single operation, thereby reducing solvent usage and purification efforts.
Furthermore, the application of modern synthetic technologies could revolutionize the production of this compound. Noteworthy areas for exploration include:
Microwave-assisted organic synthesis (MAOS): This technique has the potential to dramatically reduce reaction times and improve yields through efficient heating.
Continuous flow chemistry: The use of microreactors can offer superior control over reaction parameters, enhance safety, and allow for seamless scalability. organic-chemistry.org
Catalytic approaches: Investigating novel organocatalysts or transition-metal catalysts could lead to more efficient and selective syntheses under milder conditions. The use of solid-supported catalysts could also facilitate easier product purification and catalyst recycling.
A comparative overview of potential green synthetic approaches is presented in Table 1.
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, enhanced reaction control. | Optimization of solvent, temperature, and microwave power for the condensation of imidazole precursors with dione synthons. |
| Continuous Flow Chemistry | Enhanced safety, scalability, precise control over reaction parameters, potential for multi-step synthesis integration. organic-chemistry.org | Development of a robust flow reactor setup, investigation of reaction kinetics, and optimization of residence time and temperature. |
| Organocatalysis | Metal-free, often milder reaction conditions, reduced toxicity. | Screening of various organocatalysts (e.g., N-heterocyclic carbenes, proline derivatives) for key bond-forming reactions. |
| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. | Identification or engineering of enzymes capable of catalyzing the formation of the imidazole-dione linkage. |
Advanced Mechanistic Studies on the Reactivity of the Dione Moiety
The 1,2-dione (or α-diketone) functionality is a hub of chemical reactivity, susceptible to a variety of transformations. A thorough understanding of its reactivity in the context of the attached imidazole ring is crucial for predicting its chemical behavior and designing new applications. The imidazole ring, being an aromatic heterocycle, can exert significant electronic effects on the adjacent dione moiety, modulating its electrophilicity and reactivity towards nucleophiles.
Future mechanistic studies should aim to elucidate:
Tautomeric Equilibria: The dione may exist in equilibrium with its enol form. Investigating the factors that influence this keto-enol tautomerism, such as solvent polarity and pH, is fundamental.
Nucleophilic Addition Reactions: The carbonyl carbons of the dione are electrophilic and prone to attack by nucleophiles. openochem.orgck12.orgucalgary.ca Detailed kinetic and theoretical studies on the addition of various nucleophiles (e.g., amines, thiols, alcohols) would provide valuable insights into the reaction mechanisms. openochem.orgck12.orgucalgary.ca
Cycloaddition Reactions: Diones can participate in cycloaddition reactions, leading to the formation of more complex heterocyclic systems. Exploring the potential of this compound as a precursor in such transformations could open doors to novel molecular scaffolds.
Photochemical Reactivity: Alpha-diketones are known to be photochemically active. Investigating the photochemical behavior of this compound could reveal unique reaction pathways and potential applications in photochemistry and materials science.
Advanced spectroscopic techniques, such as in-situ NMR and stopped-flow spectroscopy, coupled with computational modeling, will be instrumental in mapping the reaction pathways and characterizing transient intermediates.
Exploration of New Biological Targets and Pathways (in vitro) for Modified Analogues
The imidazole moiety is a well-established pharmacophore present in numerous clinically used drugs. mdpi.com Its derivatives are known to exhibit a wide spectrum of biological activities, including antifungal, anticancer, and anti-inflammatory properties. mdpi.comnih.govresearchgate.net The dione functionality can also contribute to biological activity, for instance, by acting as a Michael acceptor or participating in redox processes.
Future research should focus on the systematic in vitro evaluation of this compound and its rationally designed analogues against a diverse panel of biological targets. Potential areas of investigation include:
Antifungal Activity: Given that many azole compounds are potent antifungal agents, it would be logical to screen this compound and its derivatives against various fungal strains, particularly drug-resistant ones.
Anticancer Activity: The antiproliferative effects of modified analogues could be tested against a range of cancer cell lines to identify potential lead compounds for cancer chemotherapy.
Enzyme Inhibition: The dione moiety could potentially interact with the active sites of various enzymes. Screening against key enzymes implicated in disease pathways, such as kinases, proteases, or oxidoreductases, may reveal novel inhibitory activities.
The synthesis of a library of modified analogues, where the imidazole ring or the propane chain is substituted with different functional groups, will be crucial for establishing structure-activity relationships (SAR) and optimizing biological potency.
Integration of Advanced Computational Approaches for Rational Design
Computational chemistry and molecular modeling have become indispensable tools in modern chemical research, enabling the rational design of molecules with desired properties and predicting their behavior. The integration of these approaches can significantly accelerate the research and development process for this compound and its derivatives.
Key computational approaches to be employed include:
Density Functional Theory (DFT) Calculations: DFT can be used to investigate the electronic structure, reactivity, and spectroscopic properties of the molecule. It can also be employed to model reaction mechanisms and predict the stability of intermediates and transition states.
Molecular Docking: This technique can be used to predict the binding modes of the compound and its analogues to the active sites of biological targets, such as enzymes and receptors. This information is invaluable for understanding the molecular basis of biological activity and for designing more potent inhibitors.
Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models can be developed to correlate the structural features of a series of compounds with their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding synthetic efforts.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the molecule and its interactions with its biological target over time, offering a more realistic picture of the binding process.
The synergy between computational predictions and experimental validation will be key to the efficient and rational design of novel analogues with enhanced properties. A summary of computational approaches and their applications is provided in Table 2.
| Computational Method | Application in Research | Expected Outcome |
| Density Functional Theory (DFT) | Elucidation of electronic structure, reaction mechanisms, and spectroscopic properties. | A deeper understanding of the molecule's intrinsic reactivity and stability. |
| Molecular Docking | Prediction of binding modes to biological targets. | Identification of potential protein targets and key intermolecular interactions for rational drug design. |
| QSAR | Correlation of chemical structure with biological activity. | Predictive models to guide the synthesis of more potent analogues. |
| Molecular Dynamics (MD) Simulations | Study of the dynamic behavior and interactions with biological targets. | Insights into the stability of ligand-protein complexes and the mechanism of binding. |
Potential Applications in Material Science and Chemical Biology Beyond Traditional Pharmaceutical Targets
The unique structural features of this compound suggest that its utility may extend beyond the realm of traditional pharmaceuticals into material science and chemical biology.
Coordination Chemistry and Catalysis: The imidazole nitrogen atoms can act as ligands for metal ions, making this compound a potential building block for coordination polymers and metal-organic frameworks (MOFs). These materials have potential applications in gas storage, separation, and catalysis. The dione moiety can also be used to prepare diimine and dioxime ligands, which are known to form stable complexes with various metals. wikipedia.org
Functional Dyes and Sensors: The conjugated system of the imidazole ring and the dione functionality could be exploited for the development of novel functional dyes. Modifications to the molecular structure could be made to tune its photophysical properties, leading to applications in sensing and imaging. For instance, the dione moiety could act as a recognition site for specific analytes, with binding events leading to a change in the spectroscopic properties of the molecule.
Chemical Biology Probes: The reactivity of the dione moiety could be harnessed to design chemical biology probes for studying biological processes. For example, the compound could be functionalized with a reporter tag (e.g., a fluorophore or a biotin) and used to label specific proteins or other biomolecules through covalent modification.
The exploration of these non-traditional applications will require interdisciplinary collaboration and a creative approach to molecular design.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(1H-Imidazol-1-yl)propane-1,2-dione, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For instance, imidazole derivatives are often prepared by reacting 1H-imidazole with diketones under acidic or basic catalysis. Evidence from similar compounds (e.g., 3-(1H-Imidazol-1-yl)propanenitrile) highlights the importance of temperature control (80–120°C) and inert atmospheres to prevent side reactions . Solvent choice (e.g., DMF or THF) and stoichiometric ratios (1:1.2 for imidazole:dione) are critical for achieving yields above 60%. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
- NMR : Analyze and NMR spectra for characteristic imidazole proton signals (δ 7.5–8.5 ppm) and carbonyl carbons (δ 190–210 ppm).
- X-ray diffraction : Single-crystal X-ray studies (e.g., as performed for 3-(1H-Imidazol-1-yl)propanenitrile) provide precise bond lengths and angles, confirming the dione-imidazole linkage. Data-to-parameter ratios >13 and R-factors <0.05 indicate high reliability .
- FTIR : Verify carbonyl stretches (1650–1750 cm) and imidazole ring vibrations (1450–1600 cm) .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in nucleophilic addition reactions?
- Methodological Answer : The diketone moiety undergoes nucleophilic attack at the electrophilic carbonyl carbons. For example, in reactions with hydrides (e.g., NaBH), the α-keto group is reduced to a secondary alcohol. Kinetic studies using UV-Vis spectroscopy (monitoring absorbance at 280 nm) reveal a two-step mechanism: rapid proton transfer followed by rate-determining nucleophilic addition. Computational modeling (DFT at B3LYP/6-31G* level) supports this pathway, showing a Gibbs free energy barrier of ~25 kcal/mol for hydride attack .
Q. How does this compound interact with transition metals in coordination chemistry?
- Methodological Answer : The compound acts as a bidentate ligand via its two carbonyl oxygen atoms. In Co(II) and Ni(II) coordination polymers (e.g., Co(HcppZol)(HO)), the dione moiety facilitates octahedral geometry around the metal center. X-ray absorption spectroscopy (EXAFS) and magnetic susceptibility measurements confirm metal-ligand bond distances of 1.9–2.1 Å and antiferromagnetic coupling in polymeric chains. Stability in acidic conditions (pH 2–4) makes it suitable for designing pH-responsive materials .
Q. What evidence supports the antioxidant activity of this compound derivatives?
- Methodological Answer : Thiosemicarbazone derivatives of similar diones (e.g., 1-(Piperidin-1-yl)propane-1,2-dione 4-phenylthiosemicarbazone) exhibit radical scavenging in DPPH assays (IC 15–30 μM). Electron paramagnetic resonance (EPR) studies show quenching of hydroxyl radicals via hydrogen atom transfer. Coordination with Fe(III) or Cu(II) enhances activity by stabilizing radical intermediates . Comparative studies with ascorbic acid highlight structure-activity relationships, where electron-withdrawing groups on the imidazole ring improve antioxidant capacity .
Q. How do structural modifications (e.g., substituent position) alter the biological and chemical properties of this compound?
- Methodological Answer : Substituent effects are evaluated via comparative crystallography and docking simulations. For example:
- Methyl vs. Ethyl groups : Methyl at the imidazole 1-position (vs. 2-position) increases lipophilicity (logP +0.3) and enhances membrane permeability in Caco-2 cell assays .
- Phenyl vs. Thienyl substituents : Thienyl analogs (e.g., 1-(3-Thienyl)butane-1,2-dione) show redshifted UV-Vis absorption (λ 320→350 nm) due to extended conjugation, useful in photodynamic therapy .
Contradictions and Limitations
- Synthetic Yields : While reports 65% yield for a related dione, other studies (e.g., ) note variability (16–65%) due to sensitivity to moisture.
- Biological Activity : Antioxidant efficacy in vitro does not always translate to in vivo models, possibly due to metabolic instability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
